5'-Amino-2',4'-dimethylbenzanilide
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Overview
Description
5'-Amino-2',4'-dimethylbenzanilide is an organic compound with the molecular formula C15H16N2O. It is a derivative of benzamide, characterized by the presence of an amino group and two methyl groups on the phenyl ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5'-Amino-2',4'-dimethylbenzanilide typically involves the reaction of 5-amino-2,4-dimethylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5'-Amino-2',4'-dimethylbenzanilide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
5'-Amino-2',4'-dimethylbenzanilide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5'-Amino-2',4'-dimethylbenzanilide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The amino group and the benzamide moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- Benzamide, N-(2,4-dimethylphenyl)-
- Benzamide, N-(5-amino-2-methylphenyl)-
- Benzamide, N-(5-amino-4-methylphenyl)-
Comparison: 5'-Amino-2',4'-dimethylbenzanilide is unique due to the presence of both amino and dimethyl groups on the phenyl ring, which enhances its reactivity and binding properties. Compared to its analogs, this compound exhibits higher specificity and potency in various applications .
Properties
CAS No. |
2580-80-5 |
---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
N-(5-amino-2,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H16N2O/c1-10-8-11(2)14(9-13(10)16)17-15(18)12-6-4-3-5-7-12/h3-9H,16H2,1-2H3,(H,17,18) |
InChI Key |
LCLCQESZDBITBF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N)NC(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C=C1N)NC(=O)C2=CC=CC=C2)C |
2580-80-5 | |
Origin of Product |
United States |
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